5-Tridecanolide, (S)-
Description
5-Tridecanolide, (S)- is a 13-membered macrolide (cyclic ester) characterized by a stereospecific (S)-configuration at the chiral center. Lactones, such as this compound, are formed via intramolecular esterification of hydroxy acids. The "5" in its name likely denotes the position of the ester linkage within the 13-carbon chain. Its molecular formula is inferred as $ C{13}H{24}O2 $, with a molecular weight of approximately 212.33 g/mol, distinguishing it from the ketone derivative 5-Tridecanone ($ C{13}H_{26}O $, MW 198.34 g/mol).
Properties
CAS No. |
124330-64-9 |
|---|---|
Molecular Formula |
C13H24O2 |
Molecular Weight |
212.33 g/mol |
IUPAC Name |
(6S)-6-octyloxan-2-one |
InChI |
InChI=1S/C13H24O2/c1-2-3-4-5-6-7-9-12-10-8-11-13(14)15-12/h12H,2-11H2,1H3/t12-/m0/s1 |
InChI Key |
RZZLMGATMUAJPX-LBPRGKRZSA-N |
Isomeric SMILES |
CCCCCCCC[C@H]1CCCC(=O)O1 |
Canonical SMILES |
CCCCCCCCC1CCCC(=O)O1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Tridecanolide, (S)- typically involves the cyclization of the corresponding hydroxy acid. One common method is the reduction of delta-keto acids using fermenting baker’s yeast, which provides a highly enantioselective reduction to yield optically pure (S)-5-Tridecanolide .
Industrial Production Methods: Industrial production of 5-Tridecanolide, (S)- often involves large-scale fermentation processes or chemical synthesis routes that ensure high yield and purity. The specific conditions, such as temperature, pH, and catalysts, are optimized to maximize the production efficiency .
Chemical Reactions Analysis
Types of Reactions: 5-Tridecanolide, (S)- can undergo various chemical reactions, including:
Oxidation: The lactone ring can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction of the lactone can yield the corresponding diol.
Substitution: The lactone ring can be opened and substituted with different nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used under acidic or basic conditions to open the lactone ring.
Major Products Formed:
Oxidation: Tridecanoic acid.
Reduction: 5-Hydroxytridecanol.
Substitution: Various substituted tridecanolides depending on the nucleophile used.
Scientific Research Applications
Chemistry: 5-Tridecanolide, (S)- is used as a building block in organic synthesis. Its chiral nature makes it valuable in the synthesis of enantiomerically pure compounds.
Biology: In biological research, 5-Tridecanolide, (S)- is studied for its potential pheromonal activity and its role in chemical communication among insects.
Medicine: While not widely used in medicine, its derivatives are explored for potential therapeutic applications due to their bioactive properties.
Industry: The compound is extensively used in the fragrance industry due to its pleasant odor. It is also used in the flavor industry to impart specific sensory characteristics to products .
Mechanism of Action
The mechanism of action of 5-Tridecanolide, (S)- involves its interaction with olfactory receptors in the case of its use in fragrances. The compound binds to specific receptors, triggering a signal transduction pathway that results in the perception of its characteristic odor. In biological systems, its mechanism may involve interaction with specific enzymes or receptors, influencing various biochemical pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 5-Tridecanolide, (S)- with structurally related lactones and ketones, emphasizing physical properties, applications, and stereochemical differences:
Key Observations:
- Ring Size and Stability: Larger macrolides (e.g., 15-pentadecanolide) exhibit enhanced thermal stability compared to smaller analogs like 11-undecanolide, which may degrade under high-temperature conditions.
- Functional Groups: Unlike 5-Tridecanone (a ketone), 5-Tridecanolide’s ester group enables hydrolysis under acidic or basic conditions, forming a hydroxy acid.
Research Findings and Analytical Considerations
- Synthesis Challenges: Macrolides like 5-Tridecanolide require precise control over ring-closing reactions to avoid oligomerization. Techniques such as high-dilution cyclization are often employed.
- Analytical Methods : As per regulatory guidelines (), gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) are critical for identifying lactones in complex matrices.
- Biological Activity: While phenolic acids (e.g., caffeic acid, ) exhibit antioxidant properties, macrolides are primarily valued for their sensory characteristics rather than bioactivity.
Q & A
Q. How can researchers optimize the synthesis of (S)-5-Tridecanolide to achieve high enantiomeric purity?
- Methodological Answer : To optimize synthesis, employ chiral catalysts (e.g., lipases or transition-metal complexes) during lactonization. Use nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC) with chiral columns to monitor enantiomeric excess (ee). For reproducibility, document solvent polarity, temperature, and reaction time, as these variables influence stereochemical outcomes . Compare your protocol with established methods for similar macrolides (e.g., δ-Dodecalactone) to identify gaps in yield or purity .
Q. What analytical techniques are critical for characterizing the structural and stereochemical properties of (S)-5-Tridecanolide?
- Methodological Answer : Combine spectroscopic and chromatographic methods:
- NMR (¹H, ¹³C, and 2D-COSY) to confirm ring size and substituent positions.
- Fourier-transform infrared spectroscopy (FTIR) to validate lactone carbonyl stretching (~1,740 cm⁻¹).
- Chiral HPLC or circular dichroism (CD) to verify the (S)-configuration.
Include purity assessments via gas chromatography-mass spectrometry (GC-MS) to detect byproducts .
Q. How should researchers design controlled experiments to assess the stability of (S)-5-Tridecanolide under varying pH and temperature conditions?
- Methodological Answer : Use a factorial design with pH (2–10) and temperature (25–60°C) as independent variables. Monitor degradation via UV-Vis spectroscopy (λ~210 nm for lactone absorbance) and track enantiomeric stability using chiral HPLC. Replicate trials ≥3 times to ensure statistical significance. Report degradation products using LC-MS .
Advanced Research Questions
Q. What strategies can resolve contradictions in reported bioactivity data for (S)-5-Tridecanolide across different studies?
- Methodological Answer : Conduct a meta-analysis of existing data, focusing on variables such as:
- Biological models (e.g., microbial vs. mammalian cell lines).
- Dosage ranges and solvent compatibility (e.g., DMSO vs. ethanol).
- Assay protocols (e.g., MIC vs. time-kill kinetics for antimicrobial studies).
Use statistical tools (ANOVA, regression) to identify confounding factors. Replicate conflicting studies under standardized conditions to isolate causal variables .
Q. How can computational modeling enhance the understanding of (S)-5-Tridecanolide’s mechanism of action in microbial membrane interactions?
- Methodological Answer : Apply molecular dynamics (MD) simulations to model the compound’s insertion into lipid bilayers. Parameters to include:
- Force fields (e.g., CHARMM36 for lipids).
- Membrane composition (e.g., POPC vs. DMPC bilayers).
Validate simulations with experimental data from fluorescence anisotropy or surface plasmon resonance (SPR) to measure membrane fluidity changes .
Q. What experimental frameworks are suitable for investigating the environmental fate of (S)-5-Tridecanolide in aquatic ecosystems?
- Methodological Answer : Design microcosm studies to simulate biodegradation and bioaccumulation:
- Biotic/abiotic controls : Sterilized vs. natural sediment-water systems.
- Analytical endpoints : Quantify residual lactone via GC-MS and screen metabolites using high-resolution mass spectrometry (HRMS).
- Ecotoxicity assays : Use Daphnia magna or algal growth inhibition tests to assess ecological impacts .
Data Contradiction and Validation
Q. How should researchers address discrepancies in the optical rotation values of (S)-5-Tridecanolide reported in literature?
- Methodological Answer :
- Standardize measurement conditions : Temperature (20°C), solvent (e.g., chloroform), and wavelength (589 nm).
- Cross-validate with independent labs using the same batch of compound.
- Publish raw data (e.g., polarimeter readings) and calibration details to enable reproducibility .
Tables for Methodological Reference
| Parameter | Technique | Key Considerations | Reference |
|---|---|---|---|
| Enantiomeric Purity | Chiral HPLC | Column type (e.g., Chiralpak IA), mobile phase | |
| Degradation Kinetics | LC-MS | Ionization mode (ESI+/ESI-), fragmentation patterns | |
| Membrane Interaction Analysis | Molecular Dynamics Simulation | Force field selection, bilayer composition |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
